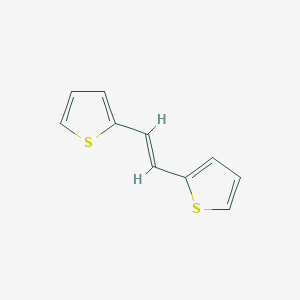

trans-1,2-Di(2-thienyl)ethylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(E)-2-thiophen-2-ylethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBFWHPZXYPJFW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the fundamental properties of trans-1,2-Di(2-thienyl)ethylene?

An In-Depth Technical Guide to the Fundamental Properties of trans-1,2-Di(2-thienyl)ethylene

Abstract

This compound is a cornerstone molecule in the field of organic electronics and materials science.[1] As a member of the diarylethene family, its conjugated structure, featuring two thiophene rings linked by an ethylenic bridge, endows it with remarkable electronic, optical, and chemical properties. This guide provides a comprehensive technical overview of its fundamental characteristics, intended for researchers, chemists, and drug development professionals. We will explore its synthesis via the McMurry coupling, delve into its photophysical and electrochemical behaviors with detailed experimental protocols, and discuss the implications of these properties for advanced applications.

Introduction: The Strategic Importance of the Dithienylethene Scaffold

The rapid evolution of organic electronics—from flexible displays to efficient solar cells—relies on the development of novel materials with precisely tailored properties.[1] Thiophene-containing compounds are particularly prized for their unique electronic characteristics and stability.[1] this compound (DTE) serves as a pivotal building block in this domain. Its structure enhances stability and electrical conductivity, making it an attractive component for organic semiconductors, Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).[1] The molecule's capacity for efficient charge transport and its tunable optical properties are central to its utility.[1] This document serves as a foundational guide to understanding and harnessing these core attributes.

Molecular Synthesis: The McMurry Reaction

The synthesis of symmetrical alkenes from carbonyl compounds is a classic challenge in organic chemistry, particularly for sterically hindered structures. The McMurry reaction provides an elegant and powerful solution, utilizing a low-valent titanium species to reductively couple two aldehyde or ketone molecules.[2][3] This method is exceptionally well-suited for the synthesis of this compound from its corresponding aldehyde precursor, 2-thiophenecarboxaldehyde.

Mechanism and Rationale

The McMurry reaction proceeds in two conceptual steps: (i) a pinacol coupling of two carbonyl groups, induced by single electron transfer from the low-valent titanium, to form a titanium-bound 1,2-diolate intermediate, and (ii) the deoxygenation of this intermediate by the oxophilic titanium to yield the final alkene.[2][4] The low-valent titanium reagent is typically generated in situ by reducing a titanium (III) or (IV) chloride salt with a potent reducing agent like zinc dust, lithium, or LiAlH₄.[2][5]

Caption: Workflow for the synthesis of this compound via McMurry coupling.

Self-Validating Experimental Protocol

This protocol is adapted from established McMurry procedures and is designed for robustness.[5][6]

-

Apparatus & Inert Atmosphere Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a rubber septum. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the entire procedure. This is critical as the low-valent titanium species are extremely sensitive to oxygen and moisture.

-

Reagent Preparation: In an argon-filled glove bag, add anhydrous titanium(III) chloride (2.0 eq) to the flask. Syringe in anhydrous 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) to create a suspension.[2][6]

-

Generation of Low-Valent Titanium: While stirring, add a reducing agent such as lithium metal cut into small pieces (6.0 eq) to the suspension.[6]

-

Activation: Heat the mixture to reflux for 1-2 hours. The color of the suspension will typically turn from blue/purple to black, indicating the formation of the active low-valent titanium reagent.

-

Coupling Reaction: Dissolve 2-thiophenecarboxaldehyde (1.0 eq) in anhydrous THF/DME and add it dropwise to the refluxing black suspension. Continue to heat at reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Cool the reaction to room temperature. Cautiously quench the reaction by the slow, dropwise addition of methanol or an aqueous K₂CO₃ solution to destroy any remaining active titanium and reducing agent.

-

Isolation: Dilute the mixture with an organic solvent like petroleum ether or diethyl ether. Filter the slurry through a pad of Florisil or Celite to remove the black titanium oxide residues. Wash the residue thoroughly with additional solvent.

-

Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel) or recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the product as a light orange to yellow crystalline powder.[1]

Photophysical Properties: Absorption and Emission

The extended π-conjugation in this compound governs its interaction with light. Understanding its absorption and fluorescence characteristics is key to its application in photonic devices and as a fluorescent marker. These properties are typically investigated using UV-Visible and fluorescence spectroscopy.[7][8][9]

Spectroscopic Profile

The molecule exhibits a strong absorption band in the UV region, corresponding to a π-π* electronic transition. Following excitation, the molecule can relax to the ground state, in part by emitting photons as fluorescence at a longer wavelength (a red-shifted emission) than the absorption wavelength.

Table 1: Representative Photophysical Data for a Diarylethene Scaffold

| Property | Typical Value | Description |

| Absorption Maximum (λabs) | ~315-340 nm | Wavelength of maximum light absorption (π-π* transition).[10] |

| Emission Maximum (λem) | ~380-480 nm | Wavelength of maximum fluorescence emission.[10] |

| Fluorescence Quantum Yield (Φf) | Varies | Efficiency of the fluorescence process (photons emitted / photons absorbed). |

| Molar Absorptivity (ε) | > 10,000 M-1cm-1 | A measure of how strongly the molecule absorbs light at a given wavelength. |

Note: Specific values are highly dependent on the solvent and substitution pattern.

Caption: Jablonski diagram illustrating the primary photophysical processes of absorption and fluorescence.

Protocol for Spectroscopic Characterization

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic-grade solvent (e.g., THF, cyclohexane). From this, prepare a dilute solution in a 1 cm path length quartz cuvette. Adjust the concentration to achieve a maximum absorbance between 0.1 and 0.8 to ensure linearity as described by the Beer-Lambert Law.[9]

-

UV-Vis Absorption Measurement: Use a dual-beam UV-Vis spectrophotometer.[11] Record the spectrum over a relevant wavelength range (e.g., 250-500 nm), using a cuvette filled with the pure solvent as the reference. Identify the wavelength of maximum absorbance (λabs).

-

Fluorescence Emission Measurement: Use a spectrofluorometer. Set the excitation wavelength to the λabs determined in the previous step. Scan the emission monochromator over a longer wavelength range (e.g., 350-600 nm) to record the fluorescence spectrum and identify the emission maximum (λem).

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) should be determined relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard under identical conditions. The quantum yield is calculated using the established comparative method.

Electrochemical Properties: Redox Behavior

The electrochemical properties of this compound are critical for its use in electronic devices, as they dictate how easily the molecule can accept or donate electrons. Cyclic Voltammetry (CV) is the quintessential technique for probing these characteristics, providing data on redox potentials and the stability of the resulting charged species.[12][13]

Redox Potentials and Electronic Structure

CV measurements allow for the determination of the oxidation and reduction potentials, which correspond to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) and the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO), respectively. These energy levels are fundamental parameters for designing and predicting the performance of organic electronic devices.

Table 2: Representative Electrochemical Data for a Diarylethene Scaffold

| Property | Typical Value (vs. Fc/Fc+) | Description |

| First Oxidation Potential (Eox) | +0.5 to +1.0 V | Potential at which the molecule is oxidized (loses an electron). |

| First Reduction Potential (Ered) | -1.8 to -2.5 V | Potential at which the molecule is reduced (gains an electron). |

| Electrochemical Reversibility | Reversible to Quasi-Reversible | Indicates the stability of the radical cation/anion on the CV timescale. |

Note: Potentials are highly dependent on the solvent, electrolyte, and scan rate.

Protocol for Cyclic Voltammetry

-

Electrochemical Cell Assembly: Utilize a standard three-electrode cell.[13][14]

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Ag/AgCl or a non-aqueous Ag/Ag⁺ electrode.

-

Counter (Auxiliary) Electrode: Platinum wire.

-

-

Solution Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆).[12]

-

Deoxygenation: Thoroughly purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes prior to the measurement, and maintain an inert atmosphere over the solution during the experiment. Oxygen is electroactive and can interfere with the measurement.

-

Background Scan: First, run a CV scan of the solvent and electrolyte solution alone to determine the potential window where no background processes occur.[15]

-

Sample Measurement: Add the sample solution to the cell. Linearly sweep the potential from an initial value (e.g., 0 V) to a potential where oxidation is expected (e.g., +1.5 V), then reverse the scan to a negative potential (e.g., -2.5 V), and finally return to the initial potential.[12] Record the current response as a function of the applied potential.

-

Internal Referencing: After the measurement, add a small amount of ferrocene to the solution. Record another CV. The well-defined, reversible oxidation wave of the ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard to accurately reference the measured potentials.[16] The formal potential (E°') is calculated as the average of the anodic and cathodic peak potentials (Epa and Epc).[17]

Applications and Future Outlook

The fundamental properties of this compound make it a highly versatile platform for material innovation:

-

Organic Electronics: Its favorable charge transport characteristics are leveraged in the active layers of OLEDs and OPVs, contributing to device efficiency and longevity.[1]

-

Conductive Polymers: It serves as a key monomer for the synthesis of conductive polymers used in flexible electronics, where both conductivity and mechanical robustness are required.

-

Molecular Switches: As a diarylethene, its derivatives can undergo reversible photo-induced cyclization reactions, enabling the creation of photochromic materials for optical data storage and smart devices.[18]

Future research will continue to focus on derivatizing the core DTE structure to fine-tune its HOMO/LUMO energy levels, enhance its fluorescence quantum yield, and improve its processability for large-scale device fabrication.

References

-

Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). MSU Chemistry. Retrieved from [Link]

-

Fleming, M. P., & McMurry, J. E. (n.d.). Reductive coupling of carbonyls to alkenes. Organic Syntheses Procedure. Retrieved from [Link]

-

Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. (2021). ACS Energy Letters. Retrieved from [Link]

-

Lab 1: Cyclic Voltammetry. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

McMurry reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

General steps in the McMurry coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

General method of UV-Vis and fluorescence titration. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. (2023). Biocompare. Retrieved from [Link]

-

Supporting Information For - Crystal structures, photophysical properties and significant different two-photon excited fluorescence of the trans. (n.d.). ResearchGate. Retrieved from [Link]

-

McMurry Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing SL. Retrieved from [Link]

-

UV-Visible Spectroscopy for Organic Compound Analysis. (n.d.). Scribd. Retrieved from [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025). ResearchGate. Retrieved from [Link]

-

Determination of Electron Transfer in Ferrocene Mixed-Valent Compounds. (n.d.). UTEP. Retrieved from [Link]

-

Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes. (n.d.). Science and Education Publishing. Retrieved from [Link]

-

The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and Iodide. (n.d.). UMass Boston. Retrieved from [Link]

-

Non-Nernstian Two-Electron Transfer Reactions for Immobilized Molecules: A Theoretical Study in Cyclic Voltammetry. (2013). Semantic Scholar. Retrieved from [Link]

-

The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. (2022). MDPI. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. McMurry reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. McMurry Reaction [organic-chemistry.org]

- 5. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. biocompare.com [biocompare.com]

- 8. longdom.org [longdom.org]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ossila.com [ossila.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. utep.edu [utep.edu]

- 18. benchchem.com [benchchem.com]

Synthesis and characterization of trans-1,2-Di(2-thienyl)ethylene.

An In-depth Technical Guide to the Synthesis and Characterization of trans-1,2-Di(2-thienyl)ethylene

Authored by: A Senior Application Scientist

Abstract

This compound is a conjugated molecule of significant interest, serving as a fundamental building block in the fields of materials science and organic electronics.[1][2] Its rigid, planar structure and electron-rich thiophene rings facilitate effective charge transport, making it a valuable component in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2][3] This guide provides a comprehensive overview of a robust synthetic methodology for preparing this compound, details its thorough characterization, and discusses the scientific rationale behind the procedural choices, aimed at researchers, chemists, and professionals in drug development and materials science.

Introduction: The Scientific Merit of this compound

The stilbene backbone, a core feature of this compound, is a privileged scaffold in medicinal chemistry and materials science.[4] Replacing the phenyl rings of stilbene with thiophene moieties enhances the molecule's π-conjugation and introduces heteroatoms that can modulate its electronic properties and intermolecular interactions. This structural modification leads to improved stability and conductivity, which are highly desirable for applications in flexible electronics and advanced photonic devices.[2][3] The compound's utility extends to its role as a synthetic intermediate, where its double bond and thiophene rings offer reactive sites for further functionalization, enabling the construction of more complex, high-performance molecular systems.[1][2]

Strategic Synthesis: The Horner-Wadsworth-Emmons (HWE) Approach

While several methods exist for alkene synthesis, the Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for preparing this compound.[5] This method is often preferred over the classical Wittig reaction for several key reasons:

-

Enhanced Nucleophilicity : The phosphonate-stabilized carbanion used in the HWE reaction is more nucleophilic and generally less basic than the corresponding phosphonium ylide, allowing for effective reaction with a wide range of aldehydes.[5]

-

Stereochemical Control : The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is the desired trans isomer in this case.[5][6]

-

Simplified Purification : The phosphate byproduct of the HWE reaction is water-soluble, permitting its easy removal through a simple aqueous extraction, which is a significant advantage over the often-difficult separation of triphenylphosphine oxide in the Wittig reaction.[5][6]

The overall synthetic transformation is depicted below:

Caption: Horner-Wadsworth-Emmons (HWE) synthesis workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from thiophene-2-carboxaldehyde and diethyl (2-thienylmethyl)phosphonate.

Materials and Reagents:

-

Diethyl (2-thienylmethyl)phosphonate

-

Thiophene-2-carboxaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (95%) for recrystallization

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup : To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.0 eq). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil and place the flask under a positive pressure of nitrogen.

-

Ylide Formation : Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of diethyl (2-thienylmethyl)phosphonate (1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 20 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.

-

Aldehyde Addition : Cool the reaction mixture back to 0 °C. Add a solution of thiophene-2-carboxaldehyde (1.0 eq) in 10 mL of anhydrous THF dropwise over 20 minutes.

-

Reaction Progression : After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup and Extraction : Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Washing and Drying : Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified by recrystallization from hot 95% ethanol to yield the final product as a light yellow crystalline solid.[7]

Comprehensive Characterization

Validation of the synthesized product's identity, purity, and structure is achieved through a combination of spectroscopic and physical methods.

Caption: Molecular structure and key physical properties.

Summary of Characterization Data

The following table summarizes the expected analytical data for pure this compound.

| Technique | Parameter | Expected Result | Justification |

| Physical | Appearance | Light orange to yellow crystalline powder.[2][8] | The extended π-conjugated system absorbs light in the visible spectrum. |

| Melting Point | 133 - 136 °C.[2][8] | A sharp melting range is indicative of high purity for a crystalline solid. | |

| Spectroscopy | ¹H NMR | δ ~7.0-7.4 ppm | Signals corresponding to the protons on the thiophene rings and the vinylic protons of the trans double bond. |

| ¹³C NMR | δ ~120-145 ppm | Resonances for the eight unique carbon atoms in the aromatic thiophene rings and the olefinic carbons. | |

| FT-IR | ~960 cm⁻¹ (strong) | Characteristic C-H out-of-plane bending vibration for a trans-disubstituted alkene. | |

| ~3100-3000 cm⁻¹ | C-H stretching of the aromatic and vinylic protons. | ||

| UV-Vis | λ_max ≈ 330-340 nm | Strong absorption due to the π → π* electronic transition of the conjugated system. | |

| Mass Spec. | MS (EI) | m/z 192 ([M]⁺) | The molecular ion peak corresponding to the exact mass of the compound.[9] |

| Purity | GC Analysis | >98%.[10] | Confirms the purity of the final product. |

Applications in Research and Development

The unique photophysical properties and robust chemical nature of this compound make it a highly sought-after material.

-

Organic Electronics : It is a key component in the fabrication of OLEDs and OPVs, where it contributes to efficient charge transport and injection, leading to enhanced device performance and longevity.[3]

-

Conductive Polymers : It serves as a monomer or a building block for conductive polymers used in flexible electronic devices, imparting both excellent conductivity and mechanical flexibility.[2]

-

Synthetic Chemistry : Its reactivity makes it a valuable intermediate for creating more complex, functional materials with tailored optoelectronic properties for applications ranging from sensors to molecular switches.[2]

References

-

Al-harthy, T., Ghafri, S. A., Javid, M. A., & Khan, S. A. (2020). Synthetic approaches toward stilbenes and their related structures. PMC, NIH. [Link]

-

Vontobel, P. H. V., Boeira, E. O., da Costa, J. S., Colina-Vegas, L., & Moro, A. V. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. [Link]

-

Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Freie Universität Berlin. [Link]

-

Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Organic Synthesis: Leveraging this compound. Pharma-Chemicals.com. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advancing Organic Electronics. Pharma-Chemicals.com. [Link]

-

ResearchGate. (2013). Supporting Information For - Crystal structures, photophysical properties and significant different two-photon excited fluorescence of the trans. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Organic Syntheses. [Link]

-

CONICET. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]

-

RSC Publishing. (n.d.). A comprehensive study on the photophysical and non-linear optical properties of thienyl-chalcone derivatives. RSC Publishing. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. juliethahn.com [juliethahn.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 1G | Labscoop [labscoop.com]

The Inner Workings of Light: A Technical Guide to Photochromism in Diarylethene Compounds

This guide provides an in-depth exploration of the fascinating world of diarylethene-based photochromism, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing this phenomenon, from the molecular ballet of photoisomerization to the rational design of novel compounds and their cutting-edge applications.

Introduction: The Essence of Photochromism and the Rise of Diarylethenes

Photochromism describes the reversible transformation of a chemical species between two forms, having different absorption spectra, upon photoirradiation.[1][2] This light-induced switching behavior makes photochromic molecules ideal candidates for a plethora of applications, including optical data storage, molecular switches, and targeted drug delivery.[3][4][5]

Among the various classes of photochromic compounds, diarylethenes have emerged as a particularly promising family due to their exceptional thermal stability and high fatigue resistance.[3][6][7] Unlike traditional "T-type" photochromes like azobenzenes and spiropyrans, which revert to their initial state in the dark, diarylethenes are "P-type" photochromes.[1][8] Their photo-generated isomers are thermally stable, requiring a different wavelength of light to switch back, a critical feature for applications demanding long-term stability.[1][8]

Well-designed diarylethene derivatives boast remarkable performance characteristics:

-

Thermal Irreversibility: Both isomers can be stable for incredibly long periods, with half-lives at room temperature estimated to be as long as 470,000 years.[1][2]

-

High Fatigue Resistance: They can undergo more than 100,000 coloration/decoloration cycles with minimal degradation.[1][2][9][10][11][12][13]

-

High Quantum Yield: The efficiency of the photochromic reaction, particularly the cyclization step, can be close to 100%.[1][2]

-

Rapid Response: The switching between states can occur on a picosecond timescale.[1][2]

The Photochemical Heart: Unraveling the Mechanism of Diarylethene Photochromism

The photochromic behavior of diarylethenes is rooted in a reversible 6π-electrocyclization reaction.[14] The molecule exists in two principal isomeric forms: an "open-ring" (colorless) isomer and a "closed-ring" (colored) isomer.

-

Photocyclization (Coloration): Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a conrotatory cyclization to form the closed-ring isomer. This process creates a new covalent bond and extends the π-conjugated system of the molecule, leading to the appearance of a new absorption band in the visible region of the spectrum and, consequently, a change in color.[1][14][15]

-

Photocycloreversion (Decoloration): The closed-ring isomer can be reverted to the open-ring isomer by irradiation with visible light of a specific wavelength. This process breaks the newly formed covalent bond, disrupting the extended π-conjugation and restoring the molecule to its colorless state.[1][8][15]

The following diagram illustrates this fundamental photochemical process:

Caption: Reversible photoisomerization of a diarylethene compound.

The thermal stability of the closed-ring isomer is a key feature of diarylethenes. This stability is largely attributed to the low aromatic stabilization energy of the heterocyclic aryl groups, such as thiophene, commonly used in their structure.[1][16] Aryl groups with higher aromatic stabilization energy, like phenyl or indole rings, tend to result in thermally unstable closed-ring isomers.[1]

Molecular Architecture: The Rational Design of Diarylethene Switches

The photochromic properties of diarylethenes can be finely tuned by modifying their molecular structure. This allows for the rational design of compounds with specific characteristics for desired applications.

The Aryl Groups: Controlling Color and Stability

The nature of the aryl groups flanking the central ethene bridge plays a crucial role in determining the color of the closed-ring isomer and its thermal stability. Extending the π-conjugation within the aryl units leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the closed-ring isomer, resulting in different colors.[1] For instance, careful selection of substituents on the aryl rings can produce a spectrum of colors from yellow and red to blue and green.[1]

The Ethene Bridge: Enhancing Performance

The central ethene bridge can also be modified to optimize the photochromic performance. A common strategy is to incorporate the double bond into a five- or six-membered ring, such as a perfluorocyclopentene unit.[14] This "locks" the ethene in the cis-conformation necessary for cyclization and prevents E/Z isomerization, which can be a competing and often undesirable photochemical pathway.[14] The use of a perfluorocyclopentene bridge is also known to enhance the fatigue resistance of the molecule.[11]

Substituents: Fine-Tuning Quantum Yield and Fatigue Resistance

The introduction of various substituents onto the aryl rings can significantly impact the quantum yields of both the cyclization and cycloreversion reactions, as well as the fatigue resistance.[9][17][18] For example, electron-withdrawing groups can influence the energy levels of the molecule and, consequently, the efficiency of the photochemical reactions.[17] Strategic placement of bulky substituents can also prevent unwanted side reactions, thereby improving the fatigue resistance.[9][10]

The following table summarizes the influence of key structural modifications on the properties of diarylethenes:

| Structural Modification | Effect on Properties |

| Aryl Group | Determines the color of the closed-ring isomer and influences thermal stability.[1][16] |

| Ethene Bridge (e.g., perfluorocyclopentene) | Prevents E/Z isomerization and enhances fatigue resistance.[11][14] |

| Substituents on Aryl Rings | Fine-tunes quantum yields and improves fatigue resistance.[9][17][18] |

Synthesis of Diarylethene Compounds: A General Overview

The synthesis of diarylethene derivatives typically involves a multi-step process. While numerous synthetic routes have been developed, a common strategy involves the coupling of two functionalized aryl units to a central ethene bridge precursor.[19][20][21]

A generalized synthetic workflow can be outlined as follows:

Caption: A generalized workflow for the synthesis of diarylethenes.

The specific reagents and reaction conditions will vary depending on the desired target molecule. For instance, the synthesis of non-symmetric diarylethenes, where the two aryl groups are different, requires more elaborate strategies to control the regioselectivity of the coupling reactions.[19]

Characterization of Photochromic Properties: A Practical Guide

A thorough characterization of the photochromic properties of newly synthesized diarylethene compounds is essential to evaluate their performance and suitability for specific applications. The following protocols outline the key experiments involved in this process.

UV-Vis Absorption Spectroscopy: The Primary Tool

UV-Vis spectroscopy is the cornerstone for characterizing photochromic compounds. It allows for the direct observation of the changes in the absorption spectrum upon photoirradiation.

Protocol for UV-Vis Spectroscopy Analysis:

-

Sample Preparation: Prepare a dilute solution of the diarylethene compound in a suitable solvent (e.g., hexane, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 in the region of interest.

-

Initial Spectrum: Record the absorption spectrum of the open-ring isomer. This will typically show absorption bands in the UV region.

-

Photocyclization: Irradiate the solution with a UV light source (e.g., 312 nm or 365 nm) for a specific duration.[8]

-

Spectrum of the Closed-Ring Isomer: Record the absorption spectrum again. The appearance of a new absorption band in the visible region confirms the formation of the closed-ring isomer.[15]

-

Photocycloreversion: Irradiate the solution with visible light of a wavelength corresponding to the absorption maximum of the closed-ring isomer.[8]

-

Reversion to Open-Ring Isomer: Record the absorption spectrum to confirm the disappearance of the visible absorption band and the return to the initial spectrum of the open-ring isomer.

-

Isosbestic Points: The presence of clear isosbestic points, where the absorbance remains constant throughout the photoisomerization process, indicates a clean conversion between the two isomers without significant side reactions.[20][22]

Quantum Yield Determination: Quantifying Efficiency

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo a specific reaction divided by the number of photons absorbed by the reactant.

Protocol for Quantum Yield Measurement:

-

Actinometry: Use a chemical actinometer (a compound with a known quantum yield) to accurately determine the photon flux of the light source.

-

Sample Irradiation: Irradiate a solution of the diarylethene compound with monochromatic light of a specific wavelength for a set period.

-

Spectroscopic Monitoring: Monitor the change in absorbance at the absorption maximum of the product isomer over time.

-

Calculation: The quantum yield can be calculated using the following equation:

Φ = (ΔA * V * N_A) / (ε * l * P * Δt)

where:

-

ΔA is the change in absorbance

-

V is the volume of the solution

-

N_A is Avogadro's number

-

ε is the molar extinction coefficient of the product

-

l is the optical path length

-

P is the photon flux

-

Δt is the irradiation time

For a more detailed methodology, refer to specialized literature on photochemical quantum yield determination.[23]

-

Fatigue Resistance Testing: Assessing Durability

Fatigue resistance is a critical parameter for applications requiring long-term performance. It is evaluated by subjecting the photochromic material to a large number of switching cycles and monitoring the degradation of its photochromic properties.

Protocol for Fatigue Resistance Measurement:

-

Cyclic Switching: Subject a solution or a thin film of the diarylethene compound to alternating irradiation with UV and visible light for a large number of cycles (e.g., >1000).

-

Absorbance Monitoring: After a certain number of cycles, record the absorption spectra of both the open and closed forms.

-

Degradation Analysis: The fatigue resistance is quantified by the decrease in the absorbance of the closed-ring isomer after a given number of cycles. A smaller decrease indicates higher fatigue resistance.[18]

The following workflow diagram summarizes the key steps in characterizing a new diarylethene compound:

Caption: Workflow for the characterization of diarylethene compounds.

Applications in Research and Drug Development

The unique properties of diarylethenes have paved the way for their use in a wide range of applications, particularly in areas relevant to researchers and drug development professionals.

Molecular Switches and Logic Gates

The ability of diarylethenes to reversibly switch between two distinct states with different properties makes them ideal building blocks for molecular-scale switches and logic gates.[4][6] By incorporating diarylethene units into larger molecular architectures, it is possible to control various molecular processes with light, such as catalysis, molecular recognition, and self-assembly.[7][8]

Super-Resolution Microscopy

Fluorescent diarylethene derivatives have emerged as powerful tools for super-resolution microscopy techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM).[24][25][26][27][28] These techniques rely on the ability to selectively switch individual fluorescent molecules "on" and "off" to overcome the diffraction limit of light. The high contrast between the fluorescent and non-fluorescent states of diarylethenes, along with their excellent photostability, enables the visualization of cellular structures with unprecedented detail.[24][25][26][28]

Photopharmacology: Light-Activated Therapeutics

Photopharmacology is an exciting field that aims to develop drugs that can be activated and deactivated with light at a specific site in the body, thereby minimizing off-target effects and improving therapeutic efficacy.[29] Diarylethenes are being explored as photoswitchable "cages" for bioactive molecules. The drug is rendered inactive when attached to the diarylethene. Upon irradiation with a specific wavelength of light, the diarylethene undergoes a conformational change that releases the active drug at the desired location.[8]

Conclusion and Future Outlook

Diarylethene-based photochromism continues to be a vibrant and rapidly evolving field of research. The exceptional properties of these molecular switches, including their thermal stability, fatigue resistance, and tunability, have established them as a versatile platform for a wide range of applications. As our understanding of the structure-property relationships in these systems deepens, we can expect the development of even more sophisticated and high-performance diarylethenes. From fundamental studies in molecular electronics to the development of next-generation therapeutics, the future of diarylethene chemistry is bright and full of exciting possibilities.

References

-

Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(5), 472–483. [Link]

-

Gómez-Santacana, X., et al. (2024). Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches. The Journal of Organic Chemistry. [Link]

-

Zhang, J., et al. (2020). Diarylethene: a stimulus-responsive functional molecular switch. ResearchGate. [Link]

-

Irie, M. (2004). Photochromism of diarylethene single molecules and single crystals. Photochemical & Photobiological Sciences, 3(4), 233-238. [Link]

-

Li, W., et al. (2019). Synthesis and photochromism of a turn-on fluorescent diarylethene having benzo[b]selenophene groups as the aryl units. Chemical Communications, 55(64), 9511-9514. [Link]

-

Irie, M. (2010). Photochromism of diarylethene molecules and crystals. PubMed. [Link]

-

Wang, Y., et al. (2024). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Molecules, 29(11), 2548. [Link]

-

Mishra, A., et al. (2021). Synthesis strategies for non-symmetric, photochromic diarylethenes. Organic & Biomolecular Chemistry, 19(3), 481-496. [Link]

-

Frigoli, M., et al. (2015). Improving the Fatigue Resistance of Diarylethene Switches. Journal of the American Chemical Society, 137(7), 2738–2747. [Link]

-

Nakamura, S., & Uchida, K. (2007). Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. Bulletin of the Chemical Society of Japan, 80(8), 1467-1478. [Link]

-

Pu, S., et al. (2011). Efficient Synthesis and Properties of Isomeric Photochromic Diarylethenes Having a Pyrrole Unit. Organic Letters, 13(19), 5144–5147. [Link]

-

Grotjohann, R., et al. (2011). Fluorescent Photoswitchable Diarylethenes for Biolabeling and Single-Molecule Localization Microscopies with Optical Superresolution. Journal of the American Chemical Society, 133(40), 15842–15845. [Link]

-

Frigoli, M., et al. (2015). Improving the fatigue resistance of diarylethene switches. PubMed. [Link]

-

Hanazawa, M., et al. (2006). Synthesis of New Photochromic Diarylethenes Having 2,5-Bis(trimethylsilylethynyl)-3-Thienyl Unit. Molecular Crystals and Liquid Crystals, 456(1), 123-128. [Link]

-

Pariani, G., et al. (2017). New Insight into the Fatigue Resistance of Photochromic 1,2-Diarylethenes. The Journal of Physical Chemistry C, 121(29), 15913–15920. [Link]

-

Tian, H., & Wang, S. (2017). Recent advances in diarylethene-based multi-responsive molecular switches. Journal of Materials Chemistry C, 5(31), 7792-7807. [Link]

-

Nakamura, S., & Uchida, K. (2007). Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. Bulletin of the Chemical Society of Japan. [Link]

-

Liu, G., et al. (2024). All-Visible-Light-Activated Diarylethene Photoswitches. Molecules, 29(22), 5202. [Link]

-

Zhang, J., et al. (2021). Photoswitchable diarylethenes: From molecular structures to biological applications. Coordination Chemistry Reviews, 446, 214115. [Link]

-

Diarylethene. Wikipedia. [Link]

-

Eisenbrandt, P., et al. (2017). Quantum Yields and Reaction Times of Photochromic Diarylethenes: Nonadiabatic Ab Initio Molecular Dynamics for Normal- and Inverse-Type. The Journal of Physical Chemistry A, 121(46), 8877–8884. [Link]

-

Diarylethene photoswitches for super-resolution microscopy in polymer science. RWTH Aachen University. [Link]

-

Kobatake, S. (2022). Fatigue Resistance of Photochromic Diarylethene in the Presence of Cyclodextrins with Different Pore Sizes. Journal of Photopolymer Science and Technology, 35(1), 1-6. [Link]

-

Annibale, P., et al. (2018). Fluorescent Diarylethene Photoswitches-A Universal Tool for Super-Resolution Microscopy in Nanostructured Materials. Small, 14(10), 1703333. [Link]

-

Galindo, S., et al. (2011). Characterization of fatigue resistance property of photochrome materials for optical storage devices. 2011 13th International Conference on Transparent Optical Networks. [Link]

-

Grotjohann, R., et al. (2012). Turn-on mode diarylethenes for bioconjugation and fluorescence microscopy of cellular structures. Proceedings of the National Academy of Sciences, 109(24), 9317-9322. [Link]

-

Martin, C., et al. (2020). Highly Efficient Photoswitch in Diarylethene-Based Molecular Junctions. Journal of the American Chemical Society, 142(17), 7732–7736. [Link]

-

Three different photoswitchable fluorescent diarylethenes for... ResearchGate. [Link]

-

Irie, M., et al. (2002). Photochromism of Metal Complexes Composed of Diarylethene Ligands and ZnCl2. Bulletin of the Korean Chemical Society, 23(8), 1077-1082. [Link]

-

Irie, M. (2010). Photochromism of diarylethene molecules and crystals. ResearchGate. [Link]

-

Bonardi, L., et al. (2008). Triplet Pathways in Diarylethene Photochromism: Photophysical and Computational Study of Dyads Containing Ruthenium(II) Polypyridine and 1,2-Bis(2-methylbenzothiophene-3-yl)maleimide Units. Journal of the American Chemical Society, 130(23), 7539–7549. [Link]

-

Measuring the Cyclization Quantum Yield of Photochromic Diarylethene. (2015). Journal of Chemical Education, 92(10), 1734-1737. [Link]

-

Wang, S. (2018). Controlling the Fluorescence Properties of Diarylethene-based Photochromic Systems. Chalmers University of Technology. [Link]

-

Al-Ammar, A., et al. (2024). Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. Chemistry, 6(2), 43. [Link]

-

Wang, Y., et al. (2024). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. PMC. [Link]

-

Higuchi, Y., et al. (2022). Cold crystallization and photo-induced thermal behavior of alkyl-derivatized diarylethene molecules. RSC Advances, 12(35), 22931-22936. [Link]

-

Thermal stability and photoswitching properties of functionalized... ResearchGate. [Link]

-

Pu, S., et al. (2013). Photochromism of Asymmetrical Diarylethenes with a Pyrrole Unit: Effects of Aromatic Stabilization Energies of Aryl Rings. Organic Letters, 15(19), 5044–5047. [Link]

-

Diarylethene photoswitches and the isomerization reaction. (a)... ResearchGate. [Link]

-

Photophysics, Photochemistry and Thermal Stability of Diarylethene-Containing Benzothiazolium Species. ResearchGate. [Link]

Sources

- 1. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochromism of diarylethene molecules and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochromism of diarylethene single molecules and single crystals - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in diarylethene-based multi-responsive molecular switches - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Highly Efficient Photoswitch in Diarylethene-Based Molecular Junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.chalmers.se [research.chalmers.se]

- 8. Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Improving the fatigue resistance of diarylethene switches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. i-repository.net [i-repository.net]

- 13. Characterization of fatigue resistance property of photochrome materials for optical storage devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 14. Diarylethene - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions [mdpi.com]

- 18. Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis strategies for non-symmetric, photochromic diarylethenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 24. pubs.acs.org [pubs.acs.org]

- 25. chemie.rwth-aachen.de [chemie.rwth-aachen.de]

- 26. Fluorescent Diarylethene Photoswitches-A Universal Tool for Super-Resolution Microscopy in Nanostructured Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

The molecular structure of trans-1,2-Di(2-thienyl)ethylene and its isomers.

An In-Depth Technical Guide to the Molecular Structure of trans-1,2-Di(2-thienyl)ethylene and Its Isomers

Foreword: The Significance of Thienyl-Based Conjugated Systems

In the landscape of materials science and medicinal chemistry, molecules built upon thiophene scaffolds have carved out a significant niche. Their unique electronic characteristics, environmental stability, and synthetic versatility make them foundational components in a range of advanced applications. Among these, the 1,2-di(2-thienyl)ethylene (DTE) framework is of particular interest. This relatively simple molecule, consisting of two thiophene rings linked by an ethylene bridge, serves as a pivotal model system and a core building block for sophisticated organic materials.[1][2][3] Its derivatives are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where they facilitate efficient charge transport.[2][4] Furthermore, the geometric isomerism of the central double bond gives rise to distinct photophysical properties, placing DTE derivatives at the heart of research into photoresponsive materials, such as molecular switches and optical data storage.[5]

This guide provides a comprehensive exploration of the molecular structure of trans- and cis-1,2-di(2-thienyl)ethylene. Moving beyond a mere recitation of data, we will delve into the causal relationships between structure and properties, detail the experimental protocols for synthesis and characterization, and contextualize the scientific importance of these isomers for researchers, chemists, and drug development professionals.

Synthesis and Isomer Control: Crafting the Molecular Backbone

The creation of 1,2-di(2-thienyl)ethylene isomers is a foundational exercise in synthetic organic chemistry, where the choice of reaction pathway directly governs the stereochemical outcome. The thermodynamically more stable trans isomer is often the favored product in many standard olefination reactions, while the cis isomer typically requires a specific, energy-input-driven strategy for its formation.

Predominant Synthesis of the trans-Isomer

Methods like the Wittig reaction or McMurry coupling are commonly employed.[5] While these can sometimes yield mixtures, reaction conditions can be optimized to heavily favor the trans product. The Julia-Kocienski olefination, for instance, is a powerful technique known for its high stereoselectivity in producing trans-alkenes.[6]

Experimental Protocol: Wittig Reaction for this compound

This protocol describes a representative Wittig synthesis, which hinges on the reaction of a phosphorus ylide with an aldehyde.[5]

-

Preparation of the Phosphonium Salt: 2-Thenyltriphenylphosphonium chloride is synthesized by reacting 2-(chloromethyl)thiophene with triphenylphosphine in an appropriate solvent like toluene. The product precipitates and is isolated by filtration.

-

Ylide Formation: The phosphonium salt is suspended in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (N₂ or Ar). A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added dropwise at low temperature (e.g., 0°C) to deprotonate the salt, forming the characteristic deep red phosphorus ylide.

-

Olefination: A solution of thiophene-2-carboxaldehyde in dry THF is added slowly to the ylide solution. The reaction is typically stirred at room temperature for several hours to ensure completion.

-

Workup and Purification: The reaction is quenched with water or a saturated ammonium chloride solution. The organic layer is extracted, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product, which is predominantly the trans isomer, is then purified by column chromatography (using a silica gel stationary phase and a nonpolar eluent like hexane) or recrystallization to yield a light yellow crystalline solid.[4]

Caption: Workflow for the Wittig synthesis of this compound.

Accessing the cis-Isomer via Photoisomerization

The most effective and common method for producing the cis isomer is through the photochemical isomerization of its trans counterpart.[5] This process leverages light energy to overcome the rotational barrier of the central double bond.

Mechanism of Photoisomerization: The process is initiated by irradiating a solution of trans-DTE with UV light of an appropriate wavelength (typically corresponding to its λ_max).[5]

-

Excitation: The trans isomer absorbs a photon, promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This creates a short-lived excited singlet state (S1).

-

Bond Rotation: In the S1 excited state, the π-bond of the ethylene bridge has significantly more single-bond character, drastically lowering the barrier to rotation. The molecule rapidly twists around the central C-C axis towards a perpendicular conformation.

-

Relaxation: From this perpendicular state, the molecule can relax back to the ground state (S0) by releasing energy. This relaxation can yield either the trans isomer or the cis isomer.

Under continuous irradiation, a dynamic equilibrium known as a photostationary state (PSS) is reached, where the rates of trans-to-cis and cis-to-trans conversion become equal, resulting in a mixture with a fixed ratio of the two isomers. The cis isomer can then be isolated using chromatographic techniques.

Structural Analysis: A Tale of Two Geometries

The geometric constraints imposed by the cis and trans configurations lead to distinct and measurable differences in their spectroscopic and physical properties.

Spectroscopic Differentiation

Spectroscopy is the primary tool for distinguishing and characterizing the DTE isomers.

| Spectroscopic Method | This compound | cis-1,2-Di(2-thienyl)ethylene | Causality |

| ¹H NMR | Vinylic protons show a large coupling constant (³J_HH) of ~15-18 Hz. | Vinylic protons show a smaller coupling constant (³J_HH) of ~10-12 Hz. | The Karplus relationship dictates that the dihedral angle between vicinal protons correlates to the J-coupling. The 180° angle in the trans isomer results in a larger coupling constant than the 0° angle in the cis isomer. |

| UV-Vis Spectroscopy | Exhibits a longer wavelength of maximum absorption (λ_max) and higher molar absorptivity (ε). (e.g., λ_max ≈ 330-340 nm) | Exhibits a shorter λ_max and lower molar absorptivity (ε). (e.g., λ_max ≈ 300-310 nm)[5] | The trans isomer can adopt a more planar conformation, allowing for greater π-orbital overlap and a more extended conjugated system. This lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift. Steric hindrance between the thiophene rings in the cis isomer forces them out of plane, disrupting conjugation.[5] |

| IR Spectroscopy | A strong, characteristic out-of-plane C-H bending (wagging) vibration is observed around 960-980 cm⁻¹. | This characteristic trans-wagging band is absent. A cis-wagging band may be observed around 675-730 cm⁻¹, though it can be less distinct. | The symmetry of the molecule dictates which vibrational modes are IR-active. The out-of-plane deformation of the vinylic hydrogens is highly sensitive to the stereochemistry. |

Solid-State Structure: Crystallographic Insights

The higher symmetry and thermodynamic stability of this compound make it more amenable to crystallization. X-ray crystallography provides definitive proof of its structure, revealing precise bond lengths, bond angles, and intermolecular packing in the solid state.[7]

The crystal structure confirms the E-configuration of the double bond and shows that the molecule is nearly planar, although slight torsional twisting of the thiophene rings relative to the ethylene bridge is common. This planarity facilitates close intermolecular contacts, often leading to π-π stacking in the crystal lattice, a key factor for charge transport in organic semiconductor applications.[8]

Table of Key Structural Parameters for trans-DTE

| Parameter | Typical Value | Significance |

| C=C Bond Length | ~1.34 Å | Typical length for a double bond, slightly elongated due to conjugation. |

| C-C (vinyl-thienyl) | ~1.45 Å | Shorter than a standard C-C single bond (~1.54 Å), indicating partial double bond character due to π-conjugation. |

| C-S Bond Lengths | ~1.72 Å | Characteristic of a C-S bond within a thiophene ring. |

| Thienyl-Vinyl Torsion Angle | < 10° | Demonstrates the near-planar conformation of the molecule in the solid state. |

graph G { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [len=1.2];// Define nodes with positions C1 [pos="1,0.25!", label="C"]; C2 [pos="2,0.25!", label="C"]; H1 [pos="0.5,-0.25!", label="H"]; H2 [pos="2.5,-0.25!", label="H"]; Th1 [pos="0.5,1.25!", shape=ellipse, label="Thiophene", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Th2 [pos="2.5,1.25!", shape=ellipse, label="Thiophene", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges C1 -- C2 [label="="]; C1 -- H1; C2 -- H2; C1 -- Th1; C2 -- Th2;

// Add labels for bond angles and planarity label_node [pos="1.5, -0.5!", label="Trans Configuration\n(Near Planar)", fontsize=10, fontcolor="#5F6368"]; }

Caption: Simplified 2D representation of this compound.

Isomerization Dynamics and Photochromism

The interconversion between cis and trans isomers is not merely a synthetic curiosity; it is the foundation of the photoresponsive behavior of the broader class of dithienylethene photochromes.

The cis configuration is a structural prerequisite for another crucial photochemical reaction: 6π-electrocyclization . Upon irradiation with UV light, the cis isomer can undergo a reversible ring-closing reaction to form a colored, closed-ring dihydrothianaphthene derivative.[5] This transformation from a colorless "open" form (cis-DTE) to a colored "closed" form is the basis of photochromism.

The trans isomer cannot undergo this cyclization reaction due to the large distance between the reactive carbon atoms on the thiophene rings. Therefore, for photochromic applications, the system relies on the initial trans → cis photoisomerization step.

Caption: Energy landscape showing photoisomerization and photochromic cyclization.

Conclusion and Outlook

The isomeric pair of 1,2-di(2-thienyl)ethylene provides a compelling case study in structure-property relationships. The subtle change in geometry between the trans and cis forms gives rise to profoundly different electronic and photophysical behaviors, which are readily distinguishable through standard spectroscopic techniques. The thermodynamically stable and highly conjugated trans isomer serves as a crucial building block for high-performance organic semiconductors.[1][3] Concurrently, the sterically hindered cis isomer is the gateway to the technologically significant field of photochromic materials, enabling the development of molecular switches and memory elements.[5]

A thorough understanding of the synthesis, characterization, and dynamic interconversion of these isomers is therefore not just an academic exercise but a prerequisite for the rational design of next-generation organic materials. As researchers continue to push the boundaries of molecular engineering, the foundational principles demonstrated by this core structure will undoubtedly continue to inform the creation of novel molecules with precisely tailored functions for applications in electronics, photonics, and beyond.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Organic Synthesis: Leveraging this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Photochromic properties of various thienyl substitutions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and electron transfer-induced cis-trans isomerization reactions of 1-(5-nitro-2-furyl)-,.... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advancing Organic Electronics. Retrieved from [Link]

-

Energy & Environmental Science (RSC Publishing). (n.d.). The effect of alkyl substitution position of thienyl outer side chains on photovoltaic performance of A–DA′D–A type acceptors. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Syntheses and properties of thienyl-substituted dithienophenazines. Retrieved from [Link]

-

CNR-IRIS. (n.d.). Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups. Retrieved from [Link]

-

The Journal of Chemical Physics. (2021). Multiphoton-excited dynamics of the trans or cis structural isomer of 1,2-dibromoethylene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones. Retrieved from [Link]

-

PubMed. (2023). Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling. Retrieved from [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Spectroscopic characterization and photochemistry of the vinylsulfinyl radical. Retrieved from [Link]

-

PMC. (n.d.). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones [organic-chemistry.org]

- 7. This compound | C10H8S2 | CID 5375272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The effect of alkyl substitution position of thienyl outer side chains on photovoltaic performance of A–DA′D–A type acceptors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

Spectroscopic Properties of trans-1,2-Di(2-thienyl)ethylene: A Technical Guide for Advanced Materials Research

Prepared by: Gemini, Senior Application Scientist

Introduction

Trans-1,2-Di(2-thienyl)ethylene (DTE) is a cornerstone molecule in the field of organic electronics. Its rigid, planar structure, featuring a central ethylene bridge flanked by two thiophene rings, creates a highly efficient π-conjugated system. This inherent electronic architecture makes DTE and its derivatives pivotal building blocks for advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2] Understanding the fundamental spectroscopic properties of the core DTE molecule is not merely an academic exercise; it is a critical prerequisite for rationally designing next-generation materials with tailored optoelectronic functions. The interaction of DTE with light—what it absorbs and how it emits—dictates its utility in these applications.

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output. The protocols and analyses presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trusted framework for their own investigations into this versatile molecular scaffold.

Molecular Structure and its Spectroscopic Implications

The defining feature of this compound is its extended π-conjugation. The alternating double and single bonds across the thiophene rings and the central vinyl bridge allow for the delocalization of π-electrons. This delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). From a spectroscopic standpoint, this is the most critical feature, as the energy of this HOMO-LUMO gap directly corresponds to the wavelength of light the molecule will absorb. The trans configuration ensures a near-planar geometry, which maximizes the overlap between p-orbitals and thus enhances the effective conjugation length, pushing the absorption to longer wavelengths compared to its cis isomer.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of a conjugated molecule like DTE is dominated by intense π → π* electronic transitions. When a photon of the correct energy is absorbed, an electron is promoted from the HOMO (a π bonding orbital) to the LUMO (a π* anti-bonding orbital).

Quantitative Analysis

The primary absorption band for this compound in solution is sharp and strong, indicative of a well-defined electronic transition. The key quantitative parameters are summarized below.

| Parameter | Value | Solvent | Reference |

| λmax (Absorption Maximum) | 357 nm | THF | [3] |

| ε (Molar Absorptivity) | ~34,000 M-1cm-1 | THF | [3] |

The high molar absorptivity (ε) value is characteristic of a symmetry-allowed π → π* transition in a highly conjugated system, confirming the efficient light-harvesting capability of the molecule.

Experimental Protocol: UV-Vis Absorption Measurement

The choice of solvent and concentration is critical for obtaining reliable data. A non-polar, aprotic solvent like Tetrahydrofuran (THF) is chosen to minimize specific solute-solvent interactions (like hydrogen bonding) that could complicate the spectrum, allowing for the observation of the molecule's intrinsic electronic properties.

-

Solution Preparation:

-

Prepare a stock solution of this compound in HPLC-grade THF at a concentration of 1 x 10-3 M. The use of high-purity solvent is essential to avoid interfering absorption from impurities.

-

From the stock solution, prepare a dilute working solution (e.g., 1 x 10-5 M) in THF. The concentration is chosen to yield an absorbance maximum between 0.5 and 1.0 AU, ensuring the measurement is within the linear range of the spectrophotometer as defined by the Beer-Lambert Law.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer. This design inherently corrects for the absorbance of the solvent and cuvette.

-

Use a matched pair of 1 cm path length quartz cuvettes. Quartz is mandatory as glass absorbs significantly in the UV region.

-

Fill the reference cuvette with pure HPLC-grade THF.

-

Fill the sample cuvette with the prepared 1 x 10-5 M DTE solution.

-

Record a baseline spectrum with the solvent-filled cuvette in both beams to ensure a flat baseline.

-

Measure the absorption spectrum of the sample from 250 nm to 500 nm. The extended range ensures the entire primary absorption band is captured.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert Law equation: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

-

Fluorescence Spectroscopy

Upon absorption of a photon, the excited molecule can relax by emitting a photon, a process known as fluorescence. This emission occurs at a longer wavelength (lower energy) than the absorption due to energy loss through vibrational relaxation in the excited state. The difference between the absorption and emission maxima is the Stokes shift.

Quantitative Analysis

This compound is a fluorescent molecule, a property essential for its use in OLEDs. Its emission properties are summarized below.

| Parameter | Value | Solvent | Reference |

| λem (Emission Maximum) | 412 nm | THF | [3] |

| Stokes Shift (λem - λmax) | 55 nm | THF | [3] |

| ΦF (Fluorescence Quantum Yield) | 0.41 | THF | [3] |

A quantum yield of 0.41 indicates that 41% of the photons absorbed result in fluorescent emission, which is a reasonably high efficiency for a molecule of this type in solution. The significant Stokes shift helps to prevent re-absorption of the emitted light, which is a desirable property for emissive materials.

Experimental Protocol: Fluorescence Quantum Yield Measurement

Determining the quantum yield requires a standardized and rigorous protocol, often using a comparative method with a known standard or an integrating sphere for absolute measurements.

-

Instrumentation:

-

A calibrated spectrofluorometer equipped with an integrating sphere is used for absolute quantum yield measurements. This setup captures all emitted photons, regardless of direction, providing a highly accurate measurement.[4]

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in HPLC-grade THF with an absorbance of approximately 0.1 at the excitation wavelength (357 nm). This low concentration is crucial to minimize inner filter effects and re-absorption phenomena.

-

-

Measurement Procedure:

-

Set the excitation wavelength to the absorption maximum (357 nm).

-

Place a cuvette containing the pure solvent (THF) into the integrating sphere and measure the scatter profile of the excitation light. This serves as the blank.

-

Replace the blank with the sample cuvette and measure the combined scatter and fluorescence profile.

-

The instrument's software calculates the quantum yield by comparing the integrated intensity of the excitation light that is not absorbed by the sample with the integrated intensity of the sample's emission spectrum.

-

Visualization of Photophysical Processes

The relationship between absorption, vibrational relaxation, and fluorescence is best described by a Jablonski diagram.

Caption: Workflow for computational analysis of DTE spectra.

Conclusion

The spectroscopic properties of this compound are a direct consequence of its highly conjugated, planar structure. Its strong absorption in the near-UV region (λmax = 357 nm) and efficient fluorescence in the blue-violet region (λem = 412 nm, ΦF = 0.41) make it an excellent chromophore and a fundamental unit for emissive organic materials. Its NMR and vibrational spectra provide unambiguous structural confirmation, serving as essential benchmarks for quality control and the characterization of more complex derivatives. A synergistic approach, combining precise experimental measurements with robust computational modeling, provides the most comprehensive understanding of this molecule, empowering researchers to harness its properties for the development of next-generation organic electronic devices.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Organic Synthesis: Leveraging this compound.

- Chem-Impex International. (n.d.). This compound.

- Roncali, J., Frère, P., Blanchard, P., et al. (1998). Synthesis and Characterization of Soluble and Processable Thiophene-Based π-Conjugated Systems. Journal of Organic Chemistry, 63(22), 7848-7859.

-

Ishida, H., et al. (2008). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD detector. Physical Chemistry Chemical Physics, 10(48), 7290-7300. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03238D [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. This compound | C10H8S2 | CID 5375272 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of a New Era in Photoresponsive Materials: Early Studies and Discovery of Dithienylethene Photochromism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for a Perfect Photoswitch

Photochromism, the reversible transformation of a chemical species between two isomers with different absorption spectra upon photoirradiation, has long captivated the imagination of scientists.[1][2][3] The promise of controlling material properties with the flick of a light switch has driven research in diverse fields, from high-density optical data storage to targeted drug delivery. However, early photochromic molecules, such as azobenzenes and spiropyrans, were often plagued by thermal instability.[1] Their light-induced isomers would revert to the original state in the dark, limiting their practical applications.[1] This guide delves into the seminal early studies that led to the discovery of dithienylethenes, a class of photochromic compounds that revolutionized the field with their exceptional thermal stability and fatigue resistance.

The Genesis of an Idea: Overcoming Thermal Instability

The journey to thermally irreversible photochromic molecules was a deliberate and theoretically grounded endeavor. In the late 1980s, Masahiro Irie and his collaborators embarked on a mission to design a photoswitch that would remain in its photo-induced state indefinitely in the absence of a light stimulus.[1][3][4][5] Their pioneering work, published in 1988, laid the conceptual foundation for a new class of photochromic compounds: diarylethenes.[3][4][5]

The key to achieving thermal stability lay in understanding the principles of electrocyclic reactions, governed by the Woodward-Hoffmann rules.[1][6][7] These rules dictate the stereochemical course of pericyclic reactions based on the symmetry of molecular orbitals. For the 1,3,5-hexatriene to cyclohexadiene interconversion, the photochemical reaction proceeds in a conrotatory fashion, while the thermal reaction is predicted to be disrotatory.[6]

Irie and Nakamura's theoretical studies revealed that by strategically introducing bulky substituents at the reactive carbons of the hexatriene system, the thermally allowed disrotatory pathway could be sterically hindered.[3][4][6][8] This would effectively trap the closed-ring isomer, preventing it from reverting to the open-ring form in the dark. The groundbreaking 1988 theoretical paper by Nakamura and Irie provided the rationale for this molecular design, predicting that the energy difference between the open and closed forms would dictate the thermal stability.[3][4][7][8]

The Birth of Dithienylethenes: A Triumph of Molecular Design